2-Methoxyphenylmagnesium bromide

Catalog No.
S1518430
CAS No.
16750-63-3
M.F
C7H7BrMgO
M. Wt
211.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyphenylmagnesium bromide

CAS Number

16750-63-3

Product Name

2-Methoxyphenylmagnesium bromide

IUPAC Name

magnesium;methoxybenzene;bromide

Molecular Formula

C7H7BrMgO

Molecular Weight

211.34 g/mol

InChI

InChI=1S/C7H7O.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

FCPRDUXJWIUVPZ-UHFFFAOYSA-M

SMILES

COC1=CC=CC=[C-]1.[Mg+2].[Br-]

Canonical SMILES

COC1=CC=CC=[C-]1.[Mg+2].[Br-]

The exact mass of the compound 2-Methoxyphenylmagnesium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methoxyphenylmagnesium bromide is an ortho-substituted aryl Grignard reagent widely utilized in advanced organic synthesis, particularly for the construction of complex biaryls, chiral phosphorus ligands, and functionalized ketones. Supplied typically as a 1.0 M solution in tetrahydrofuran (THF), its defining structural feature is the methoxy group positioned ortho to the magnesium bromide moiety. This specific arrangement introduces a dual-action profile: significant steric hindrance that modulates reaction kinetics, and a Lewis basic oxygen atom capable of coordinating with transition metal catalysts or stabilizing reaction intermediates. For industrial buyers and synthetic chemists, these properties make it a highly specialized precursor where precise regiocontrol, stereoselectivity, and chemoselectivity are paramount, distinguishing it from unhindered or differently substituted arylmagnesium halides .

Workflow Fit

Aryl nucleophile – used in Kumada, Negishi, and carbonyl addition for C–C bond formation.
Ready-to-use solution – commercially supplied in THF or diethyl ether for air-sensitive handling.
Ortho-methoxy modulation – substituent controls steric/electronic reactivity, distinct from para or unsubstituted analogs.

Substituting 2-methoxyphenylmagnesium bromide with its para-isomer (4-methoxyphenylmagnesium bromide) or the unhindered phenylmagnesium bromide fundamentally alters both reaction kinetics and product distribution. The ortho-methoxy group exerts profound steric shielding, which can extend reaction times by more than an order of magnitude compared to para-substituted analogs in standard coupling protocols [1]. Furthermore, the coordinating ability of the ortho-oxygen atom shifts the geometric requirements of chiral transition-metal complexes during transmetalation. Attempting to use a generic or differently substituted Grignard reagent in targeted asymmetric cross-couplings or amidation-cleavage pathways will result in compromised enantiomeric excess, altered regioselectivity, or incomplete conversion, necessitating costly and time-consuming process re-optimization.

Substitution Risk

4-Methoxyphenylmagnesium bromide Ortho vs. para isomer leads to entirely different product mixtures (e.g., 4 products vs. single major product); regioselectivity may not transfer.
Phenylmagnesium bromide Lacks ortho-directing methoxy group; electronic and steric environment at the metal centre differs, altering coupling outcomes.

Steric Hindrance in Homo-Coupling Reactions

In iron-catalyzed homo-coupling reactions, the position of the methoxy substituent drastically alters the reaction kinetics. While 3- and 4-methoxyphenylmagnesium bromides achieve complete conversion in just 10 minutes, 2-methoxyphenylmagnesium bromide requires 4 hours to reach an 81% yield [1]. This 24-fold increase in reaction time quantifies the profound steric shielding provided by the ortho-methoxy group, which must be accounted for during process scale-up to avoid incomplete conversions.

Evidence DimensionReaction time for complete homo-coupling
Target Compound Data4 hours (yielding 81%)
Comparator Or Baseline3- or 4-methoxyphenylmagnesium bromide (10 minutes)
Quantified Difference24-fold increase in required reaction time
ConditionsIron-catalyzed homo-coupling of arylmagnesium reagents

Buyers must adjust residence times or batch cycles significantly when substituting para- or meta-methoxy isomers with this ortho-substituted reagent.

C-Glycosylation product distribution
Head-to-head
4 products vs. 1 major product (para isomer)
Ortho-methoxy group diverts reaction manifold; product profile not interchangeable with para analog.
Reported in C-glycoside coupling with glucopyranosyl halide.

Enantiocontrol in P-Chirogenic Synthesis

In the stereoselective palladium-catalyzed arylation of phosphoramidites, 2-methoxyphenylmagnesium bromide delivers the corresponding phosphinate with a 92:8 enantiomeric ratio (e.r.) [1]. In contrast, while the 2,4-dimethoxyphenylmagnesium bromide analog reacts much faster (20 minutes versus 2 hours for mono-substituted analogs), the mono-ortho substitution of 2-methoxyphenylmagnesium bromide provides a specific balance of reaction rate and stereocontrol. This demonstrates that the single ortho-methoxy group imparts distinct stereodirecting effects that cannot be replicated by di-substituted alternatives.

Evidence DimensionEnantiomeric ratio (e.r.) and reaction kinetics
Target Compound Data92:8 e.r. with a 2-hour reaction time
Comparator Or Baseline2,4-dimethoxyphenylmagnesium bromide (20 min reaction time)
Quantified DifferenceMaintains high stereocontrol (92:8 e.r.) while exhibiting moderated kinetics compared to hyper-reactive di-substituted analogs
ConditionsPd-catalyzed arylation of phosphoramidites

Crucial for buyers synthesizing chiral phosphorus ligands where precise control over enantiomeric excess is required without runaway reaction kinetics.

Ortho steric threshold
Reported
2-Methoxy: reaction observed; 2-benzyloxy & 2,6-dibenzyloxy: no coupling
Critical steric bulk window – enough to tune selectivity but still allows reaction.
Further steric modifications may suppress reactivity.

Ligand-Dependent Enantioselectivity in Kumada Coupling

The ortho-methoxy group significantly alters the enantio-determining step in Kumada-Tamao-Corriu cross-couplings. When comparing 2-methoxyphenylmagnesium bromide to o-tolylmagnesium bromide, the methoxy variant yields lower baseline enantioselectivities with standard catalysts [1]. However, by utilizing a specific atropisomeric Pd(NHC) complex (Ra,Ra)-4a, higher enantiomeric excess (ee) values are recovered compared to the (R,R)-11g catalyst. This proves that substituting an ortho-methyl (o-tolyl) for an ortho-methoxy group fundamentally shifts the chiral pocket requirements, mandating specific ligand pairing.

Evidence DimensionEnantioselectivity dependence on catalyst structure
Target Compound DataRequires atropisomeric Pd(NHC) (Ra,Ra)-4a for maximized ee
Comparator Or Baselineo-tolylmagnesium bromide (achieves 33-55% ee with broader catalyst tolerance)
Quantified DifferenceShifts the required catalyst geometry due to oxygen coordination, unlike the non-coordinating o-tolyl analog
ConditionsAsymmetric Kumada cross-coupling with Pd(NHC) complexes

Prevents costly failed scale-ups by highlighting that generic chiral ligands optimized for o-tolyl Grignards will underperform with this ortho-methoxy reagent.

Ni-catalyzed fluoroarene coupling
Method context
Successful cross-coupling with fluoroazines/diazines in THF at rt
Validates competency in Ni/bidentate phosphine systems; no relative efficiency data reported.
Reaction conditions: Ni catalyst, dppe/dppp/dppf ligand.

Consistent Yield in Sulfinamide Synthesis

In the synthesis of sulfinamides using DABSO (1,4-diazabicyclooctane bis(sulfur dioxide)) and morpholine, 2-methoxyphenylmagnesium bromide delivers the corresponding ortho-substituted sulfinamide in a 79% isolated yield [1]. This performance is statistically equivalent to the yields obtained from para- and meta-substituted analogs (70-83% range). This indicates that in specific sulfur-transfer pathways, the ortho-steric hindrance does not degrade the overall processability or yield, allowing for direct substitution of isomers without a loss in mass efficiency.

Evidence DimensionIsolated yield in sulfinamide synthesis
Target Compound Data79% isolated yield
Comparator Or Baselinepara- and meta-substituted analogs (70-83% yield range)
Quantified DifferenceStatistically equivalent yield (79%) despite ortho-steric hindrance
ConditionsReaction with DABSO and morpholine to synthesize sulfinamides

Assures procurement teams that transitioning to the ortho-isomer for sulfinamide library generation will not require compensating for lower yields.

Solution density by solvent
Data to verify
1.011 g/mL (THF) vs. 0.791 g/mL (diethyl ether)
Solvent choice changes mass/volume ratio; impacts formulation precision.
Source: supplier product specifications; verify for your lot.

P-Chirogenic Ligand Synthesis

Due to its ability to maintain high stereocontrol (92:8 e.r.) with moderated kinetics, this compound is highly suited for the stereoselective palladium-catalyzed arylation of phosphoramidites [1]. It is the correct choice when synthesizing chiral phosphorus ligands where precise enantiomeric excess is required, and hyper-reactive di-substituted analogs would compromise control.

Asymmetric Kumada Coupling to Axially Chiral Biaryls

In processes utilizing specific atropisomeric Pd(NHC) complexes, the oxygen coordination of the ortho-methoxy group can be leveraged to maximize enantioselectivity [2]. This makes it an essential precursor for manufacturing axially chiral biaryl scaffolds where o-tolyl analogs fail to provide the necessary coordinating interactions.

Controlled Homo-Coupling for Symmetrical Biaryls

The pronounced steric hindrance of the ortho-methoxy group extends reaction times (up to 4 hours) in iron-catalyzed homo-couplings [3]. This predictable kinetic delay allows for better thermal management and process control during the scaled-up production of 2,2'-dimethoxybiphenyl derivatives, avoiding the rapid, exothermic profiles of para-substituted analogs.

Ortho-Substituted Sulfinamide Library Synthesis

Because it achieves a 79% isolated yield in DABSO-mediated reactions—equivalent to its unhindered isomers—this reagent is highly suitable for pharmaceutical library synthesis [4]. It allows chemists to introduce ortho-methoxy functionalization into sulfinamide-based drug candidates without suffering the yield penalties typically associated with sterically hindered Grignard reagents.

Application Selection Matrix

Application
Selection Property
Validation Focus
O-Desmethylangolensin analog synthesis
ortho-Methoxyphenyl motif installation
Analog library diversity & route scope
Ni-catalyzed fluoroarene cross-coupling
Nucleophile in Ni/bidentate phosphine systems
Ligand screening & coupling yield
Regioselective C-glycoside synthesis
Ortho-directing steric control
Product distribution & stereochemical outcome
Kumada/Negishi cross-coupling
Aryl nucleophile for Pd/Ni catalysis
Method transfer & yield optimization

Hydrogen Bond Acceptor Count

3

Exact Mass

209.95307 g/mol

Monoisotopic Mass

209.95307 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 26 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

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